Gallium magnesium oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium gallate (MgGa₂O₄) is a double oxide compound with a spinel structure. It is known for its high melting point (~1930°C), intermediate band gap (~4.9 eV), and resistance to decomposition . This compound can exist in both opaque and transparent forms, making it versatile for various applications, including electronics, energy production, and spintronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium gallate can be synthesized using various methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides . Another method is pulsed electric current sintering (PECS), where the compound is densified at peak temperatures around 950°C for 90 minutes . The sol-gel method typically produces nanoparticles with sizes ranging from 20 to 55 nm .

Industrial Production Methods

Industrial production of magnesium gallate often involves powder compact sintering, which is simpler and less costly than single crystal growing . This method allows for the production of polycrystalline forms of the compound, which can be used in various industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium gallate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the removal of oxygen or the addition of hydrogen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal ions like cobalt and nickel, which can be doped into the magnesium gallate structure . The reactions typically occur under high-temperature conditions, often exceeding 900°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, doping magnesium gallate with nickel results in the formation of Ni²⁺ ions in the octahedral sites of the lattice .

Aplicaciones Científicas De Investigación

Magnesium gallate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which magnesium gallate exerts its effects involves its spinel structure, which allows for the incorporation of various dopants. These dopants can modify the electronic and optical properties of the compound, making it suitable for applications like photodetectors and gas sensors . The molecular targets and pathways involved include the octahedral and tetrahedral sites within the spinel lattice, which can host different cations .

Comparación Con Compuestos Similares

Magnesium gallate can be compared with other spinel-type oxides such as:

Magnesium aluminate (MgAl₂O₄): Known for its high thermal stability and use in refractory materials.

Zinc gallate (ZnGa₂O₄): Used in phosphors and optoelectronic devices.

Magnesium ferrite (MgFe₂O₄): Employed in magnetic applications.

Magnesium gallate is unique due to its intermediate band gap and ability to exist in both transparent and opaque forms, making it versatile for a wide range of applications .

Propiedades

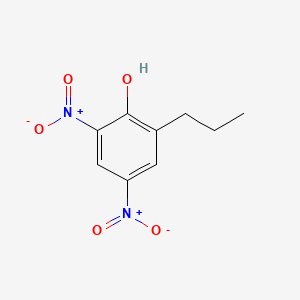

Número CAS |

39336-08-8 |

|---|---|

Fórmula molecular |

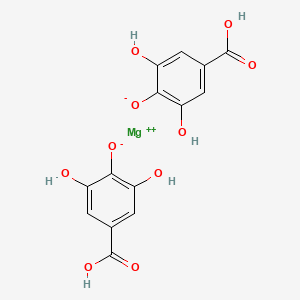

C14H10MgO10 |

Peso molecular |

362.53 g/mol |

Nombre IUPAC |

magnesium;4-carboxy-2,6-dihydroxyphenolate |

InChI |

InChI=1S/2C7H6O5.Mg/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2 |

Clave InChI |

LFKMKZZIPDISEK-UHFFFAOYSA-L |

SMILES canónico |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)